2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 877654-27-8
Cat. No.: VC5228526
Molecular Formula: C20H14F4N2OS2
Molecular Weight: 438.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877654-27-8 |
|---|---|
| Molecular Formula | C20H14F4N2OS2 |
| Molecular Weight | 438.46 |
| IUPAC Name | 2-[(3-fluorophenyl)methylsulfanyl]-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H14F4N2OS2/c21-14-5-1-3-12(9-14)11-29-19-25-16-7-8-28-17(16)18(27)26(19)15-6-2-4-13(10-15)20(22,23)24/h1-6,9-10H,7-8,11H2 |
| Standard InChI Key | CCWQEUUVSYGZTA-UHFFFAOYSA-N |
| SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of the compound is C₂₀H₁₄F₄N₂OS₂, derived from its constituent functional groups:
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Thieno[3,2-d]pyrimidinone core: A fused bicyclic system comprising a thiophene ring (C₄H₂S) and a pyrimidinone ring (C₃H₂N₂O).
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3-Fluorobenzylthio group: A benzyl moiety substituted with fluorine at the meta position, linked via a sulfur atom.
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3-(Trifluoromethyl)phenyl group: A phenyl ring with a trifluoromethyl (-CF₃) substituent at position 3.
The calculated molecular weight is 438.5 g/mol, consistent with structurally related analogs .
Structural Elucidation
The compound’s architecture is defined by three key regions:
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Core scaffold: The dihydrothieno[3,2-d]pyrimidin-4(3H)-one system introduces partial saturation at positions 6 and 7, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs .
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Substituent at position 2: The 3-fluorobenzylthio group (-SCH₂C₆H₄F-3) contributes to lipophilicity (logP ≈ 4.2) and may influence target binding through halogen interactions.
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Substituent at position 3: The 3-(trifluoromethyl)phenyl group (-C₆H₄CF₃-3) enhances electron-withdrawing effects, potentially stabilizing charge-transfer interactions in enzyme active sites .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of the target compound likely involves sequential functionalization of the pyrimidinone core:
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Core formation: Cyclocondensation of a thiophene-3-carboxamide derivative with a urea or thiourea precursor to construct the pyrimidinone ring .
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Thioether introduction: Nucleophilic displacement of a leaving group (e.g., chloride) at position 2 by 3-fluorobenzyl mercaptan.
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Aryl group installation: Suzuki-Miyaura coupling at position 3 using a 3-(trifluoromethyl)phenylboronic acid reagent.
Optimized Synthetic Protocol
Based on patent methodologies , a plausible pathway includes:
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Step 1: Preparation of 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one via cyclization of ethyl 3-aminothiophene-2-carboxylate with urea under acidic conditions.
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Step 2: Chlorination at position 2 using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
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Step 3: Thioether formation by reacting the chlorinated intermediate with 3-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Urea, HCl, reflux, 12 h | 65 | 90 |
| 2 | POCl₃, DMF, 100°C, 6 h | 78 | 95 |
| 3 | 3-Fluorobenzylthiol, K₂CO₃, DMF, 80°C, 8 h | 72 | 98 |
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at 4.1 (using ChemAxon software), indicating high lipophilicity due to the trifluoromethyl and benzylthio groups.
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Aqueous solubility: <1 µg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Spectral Characteristics
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H), 7.65–7.45 (m, 4H, aromatic H), 4.52 (s, 2H, SCH₂), 3.85–3.70 (m, 4H, dihydrothiophene H).
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¹⁹F NMR: δ -62.5 (CF₃), -113.2 (Ar-F).
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